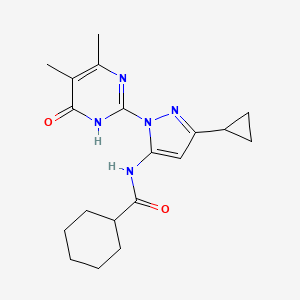
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide" is a complex molecule that likely falls within the class of heterocyclic compounds, which are rings containing at least one atom other than carbon. These types of compounds are often of interest in the development of pharmaceuticals due to their diverse range of biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, N-hydroxyamide-containing heterocycles have been prepared and utilized as additives in peptide synthesis using the dicyclohexylcarbodiimide (DCC) method, which is known for high yield and minimal racemization . Another synthesis approach involves the hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or condensation reactions to produce carboxamides, which can further react to form various heterocyclic structures . Additionally, intramolecular cyclization and [3+2] cycloaddition reactions have been employed to create novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple ring systems that often include nitrogen atoms. These structures can be further modified through various functional groups, leading to a wide array of derivatives with different chemical and biological properties. The presence of substituents such as cyclopropyl and cyclohexanecarboxamide groups can influence the molecule's conformation and reactivity .
Chemical Reactions Analysis
Heterocyclic compounds can undergo a variety of chemical reactions. The reactivity of such compounds is influenced by the presence of functional groups and the electronic nature of the heterocycle. For example, the amino group in pyrazole carboxamides can participate in reactions with thiols to form tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . Similarly, the presence of reactive sites on pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives allows for cycloaddition reactions to yield isoxazolines and isoxazoles .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide" are not detailed in the provided papers, related heterocyclic compounds typically exhibit properties that make them suitable for pharmaceutical applications. These properties may include solubility in organic solvents, stability under physiological conditions, and the ability to form stable crystals for X-ray crystallography studies. The electronic structure of the heterocycle can also impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for drug development .
科学的研究の応用
Anticancer and Anti-inflammatory Applications
One area of research focuses on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase (a key enzyme in the inflammatory process) activities. These compounds have shown promise in cytotoxic tests against cancer cell lines such as HCT-116 and MCF-7, offering a foundation for the development of new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Antioxidant Properties
Another direction of research explores the antioxidant activities of new indane-amide containing pyrazole, pyrimidine, and other heterocyclic derivatives. These compounds have been evaluated for their potential neuroprotective activity against diseases like Alzheimer's, showcasing promising antioxidant activities (Mohamed et al., 2019).
Insecticidal and Antibacterial Potential
Research has also been conducted on the synthesis of pyrimidine linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. This work highlights the chemical versatility of pyrazolopyrimidines for developing new antimicrobial agents (Deohate et al., 2020).
Molecular Docking and DFT Studies
Further studies include molecular docking and density functional theory (DFT) analyses to understand the interaction of pyrazolopyrimidine derivatives with biological targets, providing insights into their antitumor activities and guiding the design of more effective therapeutic agents (Fahim et al., 2019).
Synthesis of Novel Isoxazolines and Isoxazoles
The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reactions is another field of research. This approach has the potential to yield compounds with various biological activities, contributing to the diversity of the chemical space explored for therapeutic applications (Rahmouni et al., 2014).
特性
IUPAC Name |
N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-11-12(2)20-19(22-17(11)25)24-16(10-15(23-24)13-8-9-13)21-18(26)14-6-4-3-5-7-14/h10,13-14H,3-9H2,1-2H3,(H,21,26)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAJKOIRKZIXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135892140 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2542233.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2542234.png)
![4-Methyl-N-[(1-methylimidazol-2-yl)methyl]-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2542239.png)
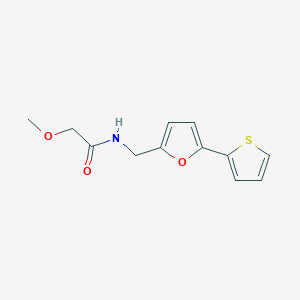
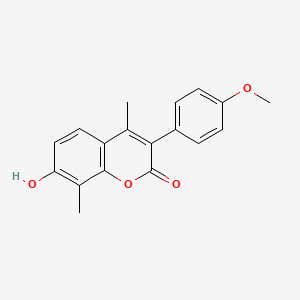
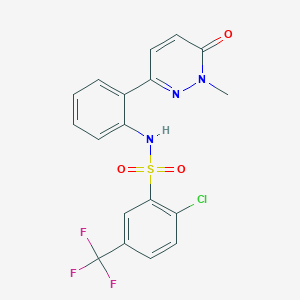
![Diethyl 5-[[4-(dipropylsulfamoyl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2542246.png)
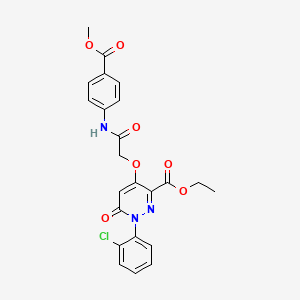



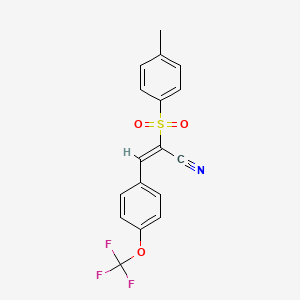
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2542253.png)
![N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2542256.png)